molecular formula C17H25BrN2O2 B2645961 (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate CAS No. 1286209-36-6

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate

Cat. No.: B2645961
CAS No.: 1286209-36-6
M. Wt: 369.303
InChI Key: WLTNTLZNFINQER-OAHLLOKOSA-N
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Description

®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a bromophenyl moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the introduction of the bromophenyl moiety through a nucleophilic substitution reaction using 4-bromobenzyl chloride. The final step involves the coupling of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is explored for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-[(4-chlorophenyl)methyl]aminopiperidine-1-carboxylate
  • ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate
  • ®-tert-Butyl 3-[(4-methylphenyl)methyl]aminopiperidine-1-carboxylate

Uniqueness

Compared to similar compounds, ®-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom can participate in various reactions, such as nucleophilic substitution, making the compound more versatile in synthetic applications. Additionally, the bromine atom can influence the compound’s biological activity, potentially leading to different therapeutic effects.

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTNTLZNFINQER-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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